Desonide
Overview
Description
Desonide is a synthetic nonfluorinated corticosteroid that has been available since the 1970s. It is primarily used as a low-potency topical anti-inflammatory agent to treat various skin conditions, including atopic dermatitis, seborrheic dermatitis, contact dermatitis, and psoriasis . This compound is known for its relatively good safety profile and is available in various forms such as creams, ointments, lotions, and foams .
Mechanism of Action
Target of Action
Desonide, a synthetic nonfluorinated corticosteroid, primarily targets cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation.
Mode of Action
This compound interacts with its targets by binding to the cytosolic glucocorticoid receptors . This binding forms a complex that migrates to the nucleus and binds to genetic elements on the DNA . This interaction activates and represses various genes, leading to changes in the cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . Lipocortins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . Arachidonic acid is released from membrane phospholipids by phospholipase A2 .
Pharmacokinetics
The extent of percutaneous absorption of topical corticosteroids like this compound is determined by many factors, including the vehicle and the integrity of the epidermal barrier . Inflammation and/or other disease processes in the skin may increase percutaneous absorption . Studies performed with this compound indicate that it is in the low range of potency as compared with other topical corticosteroids .
Result of Action
The result of this compound’s action is primarily the relief of the inflammatory and pruritic manifestations of corticosteroid responsive dermatoses . It exhibits anti-inflammatory , antipruritic , and vasoconstrictive properties . These properties help reduce redness, swelling, itching, and discomfort of various skin conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of an infection or open wound in the treatment area can affect the action of this compound . Additionally, systemic absorption of topical corticosteroids can produce adverse effects . Indication of Cushing’s syndrome, hyperglycemia, and glycosuria have been observed in some patients receiving treatment . After stopping treatment, reversible hypothalamic-pituitary-adrenal (HPA) axis suppression with the potential for glucocorticosteroid insufficiency is possible .
Biochemical Analysis
Biochemical Properties
Desonide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to cytosolic glucocorticoid receptors, forming a complex that migrates to the nucleus and binds to genetic elements on the DNA. This interaction activates and represses various genes, leading to its anti-inflammatory and antipruritic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s binding to glucocorticoid receptors leads to the activation and repression of genes involved in inflammatory responses. This results in reduced production of pro-inflammatory cytokines and mediators, thereby decreasing inflammation and pruritus . Additionally, this compound can impact cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus, where it binds to specific genetic elements on the DNA. This binding activates and represses various genes, leading to the anti-inflammatory and antipruritic effects of this compound . The drug also induces the production of lipocortins, which inhibit the release of arachidonic acid and subsequently reduce the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable when stored properly, but its efficacy can decrease if exposed to extreme temperatures or light. Long-term use of this compound in in vitro or in vivo studies has shown that it can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, which may result in glucocorticosteroid insufficiency after discontinuation . Additionally, prolonged use can lead to skin thinning and other adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and pruritus without significant adverse effects. At high doses, this compound can cause toxic effects, including skin thinning, adrenal suppression, and systemic absorption leading to glucocorticosteroid insufficiency . Threshold effects have been observed, where the therapeutic benefits plateau at higher doses, and adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with glucocorticoid receptors. The drug induces the production of lipocortins, which inhibit phospholipase A2 and reduce the release of arachidonic acid . This inhibition decreases the production of prostaglandins and leukotrienes, key mediators of inflammation . This compound’s metabolism can be influenced by other drugs, such as viloxazine and voriconazole, which can alter its serum concentration .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its binding to glucocorticoid receptors. Once bound, the this compound-receptor complex migrates to the nucleus, where it exerts its effects on gene expression . The drug’s distribution can be influenced by the formulation used, with creams and ointments providing localized effects, while foams and lotions may have broader distribution .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytosol and nucleus. The drug binds to cytosolic glucocorticoid receptors, forming a complex that migrates to the nucleus . This nuclear localization is essential for this compound’s ability to modulate gene expression and exert its anti-inflammatory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desonide is synthesized through a series of chemical reactions starting from prednisolone. The key steps involve the formation of a cyclic ketal and subsequent hydroxylation reactions. The synthetic route typically includes the following steps:
Formation of Cyclic Ketal: Prednisolone is reacted with acetone in the presence of an acid catalyst to form a cyclic ketal.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process includes:
Reaction Optimization: Controlling temperature, pH, and reaction time to maximize the formation of the desired product.
Purification: Using techniques such as recrystallization, chromatography, and filtration to remove impurities and obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Desonide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include hydroxylated derivatives, ketones, and substituted corticosteroids .
Scientific Research Applications
Desonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of corticosteroids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in dermatology to treat inflammatory skin conditions. .
Industry: Utilized in the development of topical formulations and transdermal delivery systems
Comparison with Similar Compounds
Hydrocortisone: Another low-potency corticosteroid used for similar dermatological conditions.
Clobetasol: A high-potency corticosteroid used for more severe inflammatory conditions.
Betamethasone: A medium to high-potency corticosteroid with a broader range of applications.
Comparison:
Potency: Desonide is a low-potency corticosteroid, making it suitable for mild to moderate conditions, whereas clobetasol and betamethasone are used for more severe conditions
Safety Profile: this compound has a relatively good safety profile with fewer side effects compared to higher potency corticosteroids
Formulations: this compound is available in various formulations, including creams, ointments, and foams, providing flexibility in treatment options
This compound stands out due to its balance of efficacy and safety, making it a preferred choice for treating mild to moderate inflammatory skin conditions.
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGKWQHBNHJJPZ-LECWWXJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046756 | |
Record name | Desonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 5.94e-02 g/L | |
Record name | Desonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other topical corticosteroids, desonide has anti-inflammatory, antipruritic and vasoconstrictive properties. The drug binds to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to genetic elements on the DNA. This activates and represses various genes. However corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
Record name | Desonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
638-94-8 | |
Record name | Desonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desonide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desonide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J280872D1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Desonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257-260, 274 °C | |
Record name | Desonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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